4-Methyl-1-(3-methylphenyl)pentan-1-amine
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C13H21N |
|---|---|
Molecular Weight |
191.31 g/mol |
IUPAC Name |
4-methyl-1-(3-methylphenyl)pentan-1-amine |
InChI |
InChI=1S/C13H21N/c1-10(2)7-8-13(14)12-6-4-5-11(3)9-12/h4-6,9-10,13H,7-8,14H2,1-3H3 |
InChI Key |
XNHAEUNVQZCFEA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)C(CCC(C)C)N |
Origin of Product |
United States |
Reactivity and Mechanistic Investigations of 4 Methyl 1 3 Methylphenyl Pentan 1 Amine
Fundamental Reactivity Patterns of Secondary Alkyl-Aryl Amines
Secondary alkyl-aryl amines, such as 4-Methyl-1-(3-methylphenyl)pentan-1-amine, exhibit a range of fundamental reactivity patterns primarily centered around the nitrogen atom's lone pair of electrons. This lone pair confers both basic and nucleophilic properties to the molecule. libretexts.org
The basicity of these amines allows them to react with acids to form ammonium (B1175870) salts. As nucleophiles, they readily attack electrophilic centers, leading to a variety of chemical transformations. libretexts.org Key reactions include:
Alkylation: Secondary amines react with alkyl halides in a process known as N-alkylation to form tertiary amines. wikipedia.orgncert.nic.in This reaction proceeds via a nucleophilic aliphatic substitution mechanism. wikipedia.org However, the resulting tertiary amine can also react with the alkyl halide, leading to the formation of a quaternary ammonium salt in what is known as the Menshutkin reaction. wikipedia.org Overalkylation can be a challenge, as the nucleophilicity of the amine often increases with each alkylation step, making it difficult to selectively produce a tertiary amine. nih.govmasterorganicchemistry.com
Acylation: In reactions with acyl chlorides or acid anhydrides, secondary alkyl-aryl amines form N,N-disubstituted amides. ncert.nic.infiveable.me This transformation is a nucleophilic acyl substitution, where the amine's nitrogen atom attacks the carbonyl carbon of the acylating agent. fiveable.me
Oxidation: The nitrogen atom in secondary amines can be oxidized. Common metabolic pathways for secondary alkyl amines involve oxidation by cytochrome P450 enzymes. nih.gov This can lead to two primary outcomes: N-dealkylation, which results in a primary amine, or N-hydroxylation, which forms a secondary hydroxylamine. nih.gov
These fundamental reactions are central to the chemical behavior of secondary alkyl-aryl amines and are influenced by the electronic and steric properties of the substituents attached to the nitrogen atom.
| Reaction Type | Reactant | Product | Mechanism |
| Alkylation | Alkyl Halide | Tertiary Amine/Quaternary Ammonium Salt | Nucleophilic Aliphatic Substitution |
| Acylation | Acyl Chloride/Anhydride (B1165640) | N,N-Disubstituted Amide | Nucleophilic Acyl Substitution |
| Oxidation | Oxidizing Agent (e.g., P450) | Primary Amine or Secondary Hydroxylamine | N-dealkylation or N-hydroxylation |
Reaction Pathways and Intermediate Species Characterization
The transformations of secondary alkyl-aryl amines proceed through distinct reaction pathways involving various intermediate species.
In N-alkylation reactions , which follow an SN2 mechanism, the amine acts as a nucleophile, attacking the electrophilic carbon of an alkyl halide. pearson.com This concerted reaction involves a single transition state where the new carbon-nitrogen bond is forming simultaneously as the carbon-halogen bond is breaking. pearson.com The initial product is a tertiary ammonium salt, which is then deprotonated by another amine molecule in the reaction mixture to yield the neutral tertiary amine. masterorganicchemistry.com As the reaction progresses, the newly formed tertiary amine can compete with the starting secondary amine for the remaining alkyl halide, potentially leading to the formation of a quaternary ammonium salt. wikipedia.orgmasterorganicchemistry.com
Acylation reactions also proceed through a nucleophilic substitution pathway at the carbonyl carbon. fiveable.me The amine's lone pair attacks the electrophilic carbonyl carbon of the acyl chloride or anhydride, forming a tetrahedral intermediate. This intermediate then collapses, expelling the leaving group (chloride or carboxylate) to form the stable N,N-disubstituted amide. ncert.nic.in
| Reaction Pathway | Key Intermediate(s) | Final Product(s) |
| N-Alkylation | Tertiary Ammonium Salt | Tertiary Amine, Quaternary Ammonium Salt |
| Acylation | Tetrahedral Intermediate | N,N-Disubstituted Amide |
| N-dealkylation | Carbinolamine | Primary Amine, Carbonyl Compound |
| N-hydroxylation | Secondary Hydroxylamine | Nitrone |
Kinetic and Thermodynamic Aspects of Amine Transformations
The rates and equilibrium positions of reactions involving secondary alkyl-aryl amines are governed by kinetic and thermodynamic principles.
Kinetics deals with the rate of the reaction. For alkylation reactions, which often follow SN2 kinetics, the rate is dependent on the concentration of both the amine and the alkyl halide. pearson.com Several factors influence this rate:
Steric Hindrance: Increased steric bulk around the nitrogen atom or at the electrophilic carbon of the alkyl halide will slow down the reaction rate. masterorganicchemistry.com
Leaving Group Ability: In alkylation reactions, the nature of the halide is important. The rate of reaction follows the order RI > RBr > RCl, corresponding to the leaving group ability of the halide ion. ncert.nic.in
Thermodynamics relates to the relative stability of reactants and products, determining the position of equilibrium. In many amine reactions, such as salt formation with acids, the equilibrium lies far to the product side due to the stability of the resulting ammonium salt. In acylation, the formation of the stable amide bond also drives the reaction to completion. ncert.nic.in In some cases, reactions can be under either kinetic or thermodynamic control. For instance, in dynamic imine libraries, one product might form faster (the kinetic product), while another is more stable and predominates over time (the thermodynamic product). acs.org This highlights that the final product distribution can be influenced by reaction time and conditions. acs.org
| Factor | Effect on Kinetics (Reaction Rate) | Effect on Thermodynamics (Equilibrium) |
| Steric Hindrance | Decreases rate | May destabilize products, shifting equilibrium |
| Nucleophilicity | Increases rate for nucleophilic attacks | Does not directly affect equilibrium position |
| Leaving Group | Better leaving group increases rate | Does not affect equilibrium position |
| Product Stability | Does not directly affect rate | More stable products favor a forward shift in equilibrium |
Studies on Nitrogen-Centered Radical Formation and Reactivity
Beyond their roles as bases and nucleophiles, secondary alkyl-aryl amines can also participate in reactions involving nitrogen-centered radicals. These highly reactive species can be generated through various methods, including photoredox catalysis. researchgate.netnih.gov
One common pathway involves the single-electron oxidation of the amine to form an aminium radical cation. researchgate.netprinceton.edu These electrophilic radicals are key intermediates in a variety of synthetic transformations. researchgate.net For example, they can undergo intramolecular cyclization, often through a 1,5-hydrogen atom transfer (HAT), to functionalize distal C-H bonds. researchgate.netrsc.org
The reactivity of nitrogen-centered radicals depends on their electronic nature. Aminium radical cations are electrophilic and can react with electron-rich systems like arenes in direct C-H amination reactions. researchgate.netrsc.org This provides a modern, metal-free method for constructing valuable aryl dialkyl amine structures. rsc.org These reactions are often tolerant of various functional groups and can be used to create complex polycyclic molecules. rsc.org
The generation of nitrogen-centered radicals has opened up new avenues for C-N bond formation, providing alternatives to traditional nucleophilic and electrophilic amination reactions. researchgate.net The study of these radical pathways is a burgeoning area of chemical research, offering novel strategies for the synthesis of complex nitrogen-containing molecules. acs.org
| Radical Species | Generation Method | Typical Reactivity |
| Aminium Radical Cation | Single-electron oxidation (e.g., photoredox catalysis) | Electrophilic attack on arenes (C-H amination), intramolecular cyclization |
| Aminyl Radical (Neutral) | Homolytic cleavage of N-X bond | Hydrogen atom transfer (HAT), addition to olefins |
| Amidyl Radical | From amides or sulfonamides | Intramolecular cyclization, cascade reactions |
Derivatives and Structural Analogues of 4 Methyl 1 3 Methylphenyl Pentan 1 Amine
Synthesis and Exploration of Structural Homologues
The synthesis of structural homologues of 4-Methyl-1-(3-methylphenyl)pentan-1-amine can be approached through various established organic chemistry methodologies. While direct synthetic routes for this specific compound are not extensively detailed in publicly available literature, the synthesis of structurally related compounds provides a solid foundation for proposing viable pathways. Homologues of this compound can be conceptualized by systematic variation of the alkyl chain or the aromatic moiety.
For instance, the synthesis of analogous structures such as 3-Methyl-1-[2-(1-piperidiny) phenyl]-butyl amine, an intermediate in the production of Repaglinide, involves a multi-step process that includes a Grignard reaction, oxidation, piperidine (B6355638) substitution, oximation, and subsequent reduction. researchgate.net A similar strategy could be employed for the synthesis of this compound and its homologues. The key steps would likely involve the reaction of a suitable Grignard reagent (e.g., isobutylmagnesium bromide) with a substituted benzaldehyde (B42025) or benzonitrile, followed by reductive amination or other amine-forming reactions.
The exploration of structural homologues could involve:
Varying the length of the pentyl chain: Synthesizing analogues with butyl, hexyl, or other alkyl chains in place of the pentyl group would allow for a systematic investigation of how chain length influences the compound's physicochemical properties.
Altering the substitution on the phenyl ring: The methyl group at the meta position could be moved to the ortho or para positions, or replaced with other alkyl groups (e.g., ethyl, propyl) to study the effects of steric and electronic changes on the molecule's behavior.
A patent for the preparation of 4-methyl-3-oxo-N-phenyl valeramide, a related compound, highlights an amidation reaction between isobutyryl methyl acetate (B1210297) and aniline. google.com This suggests that amide-based synthetic intermediates could also serve as precursors to amine homologues through reduction.
Furthermore, the synthesis of 4-methyl-4-phenyl-1-pentanals, which share a similar carbon skeleton, has been achieved through the hydroformylation of 3-methyl-3-phenyl-1-butenes. google.com Such pentanals could be converted to the corresponding amines via reductive amination, offering another versatile route to a range of structural homologues.
Introduction of Functional Groups to Modify Reactivity Profiles
The reactivity of this compound is primarily centered around the primary amine group. Introducing other functional groups onto the molecule can significantly alter its reactivity profile, enabling a broader range of chemical transformations and potentially modulating its biological activity.
The amine group (-NH2) is nucleophilic and can readily react with a variety of electrophiles. interchim.fr Its reactivity can be modified by the introduction of neighboring functional groups that exert electronic or steric effects. For example, the introduction of an electron-withdrawing group on the phenyl ring would decrease the nucleophilicity of the amine, while an electron-donating group would increase it.
Common strategies for modifying the reactivity of amine-containing compounds include:
Acylation: The amine can be acylated to form amides. This transformation is often used as a protecting group strategy in multi-step syntheses.
Alkylation: The amine can be alkylated to form secondary or tertiary amines, which will have different reactivity profiles compared to the primary amine.
Reaction with Carbonyls: The primary amine can react with aldehydes and ketones to form imines, which can be subsequently reduced to secondary amines. ncert.nic.in
The introduction of other functional groups onto the aromatic ring can also provide new handles for chemical modification. For instance, the presence of a hydroxyl group (-OH) in conjunction with an amine group within the same molecule can lead to interesting reactivity patterns. Studies on metal-organic frameworks containing both amine and hydroxyl functionalities have shown that the relative reactivity of these groups can be influenced by their proximity and the nature of the electrophile. chemrxiv.orgnih.gov In some cases, the hydroxyl group has been observed to be more reactive than the amine, which is a reversal of their expected nucleophilicity. nih.gov
The following table summarizes some functional groups that could be introduced and their potential impact on the reactivity of this compound:
| Functional Group | Position of Introduction | Potential Modification of Reactivity |
| Hydroxyl (-OH) | Phenyl ring | Can act as a nucleophile, potentially competing with the amine in reactions. Can also be converted to an ether or ester. |
| Halogen (e.g., -Br, -Cl) | Phenyl ring | Provides a site for cross-coupling reactions (e.g., Suzuki, Heck) to introduce new carbon-carbon bonds. Can also influence the acidity of the amine. |
| Nitro (-NO2) | Phenyl ring | Can be reduced to an amine, creating a diamine derivative. Acts as a strong electron-withdrawing group, reducing the amine's nucleophilicity. |
| Cyano (-CN) | Phenyl ring | Can be hydrolyzed to a carboxylic acid or reduced to an amine. Acts as an electron-withdrawing group. |
The chemical modification of amine and acid functional groups in peptides and small proteins provides a well-established framework for such transformations, which can be adapted for smaller molecules like this compound and its derivatives. nih.gov
Exploration of Stereoisomeric Forms and Their Differential Properties
The carbon atom to which the amine group is attached in this compound is a chiral center. This means the compound can exist as two enantiomers, the (R)- and (S)-isomers. The presence of stereoisomerism is a critical aspect of the molecule's chemistry and biology, as different stereoisomers can exhibit markedly different properties.
The differential properties of stereoisomers are a well-documented phenomenon in medicinal chemistry and pharmacology. For many biologically active compounds, one enantiomer is significantly more potent or has a different pharmacological profile than the other. This is because biological systems, such as enzymes and receptors, are themselves chiral and will interact differently with the two enantiomers.
For example, in the case of N-[1-(2-Hydroxy-2-phenylethyl)-3-methyl-4-piperidyl]-N-phenylpropanamide (ohmefentanyl), a potent analgesic, the different stereoisomers exhibit extreme differences in their analgesic activity and opioid receptor binding affinity. nih.gov The (3R,4S,2'S)-(+)-cis-isomer is approximately 13,100 times more potent than morphine, while its corresponding antipode is one of the least potent isomers. nih.gov
Similarly, studies on the optical isomers of 1-(4-Methoxyphenyl)-2-aminopropane (PMA) have shown that the R(-)-isomer produces strong stimulus effects in rats, while the S(+)-isomer is less active. nih.gov This highlights the profound impact of stereochemistry on the biological effects of phenylalkylamine compounds.
The synthesis of specific stereoisomers of this compound would require stereoselective synthetic methods or the resolution of a racemic mixture. The availability of chiral starting materials or the use of chiral catalysts can facilitate the synthesis of a single enantiomer. The fact that a specific stereoisomer, (R)-1-(3-Bromo-4-methylphenyl)pentan-1-amine, is commercially available suggests that methods for the stereospecific synthesis or separation of such compounds are established. bldpharm.com
The exploration of the stereoisomeric forms of this compound would involve:
Stereoselective Synthesis or Resolution: Developing methods to obtain the pure (R)- and (S)-enantiomers.
Chiral Analysis: Using techniques such as chiral chromatography or polarimetry to confirm the enantiomeric purity of the samples.
Comparative Studies: Evaluating the differential properties of the individual enantiomers. This could include comparing their physical properties (e.g., melting point, optical rotation), chemical reactivity, and, where applicable, their biological activity.
The following table summarizes the potential for differential properties between the stereoisomers of this compound based on findings for analogous compounds:
| Property | Expected Difference Between Stereoisomers | Rationale based on Analogous Compounds |
| Biological Activity | High | Enantiomers of ohmefentanyl and PMA show significant differences in potency and pharmacological effects. nih.govnih.gov |
| Receptor Binding Affinity | High | Stereoisomers of ohmefentanyl exhibit vastly different affinities for opioid receptors. nih.gov |
| Physical Properties | Moderate | Enantiomers have identical melting points and boiling points but rotate plane-polarized light in opposite directions. |
| Chemical Reactivity (with achiral reagents) | None | Enantiomers have identical reactivity with achiral reagents. |
| Chemical Reactivity (with chiral reagents) | High | Enantiomers will react at different rates with other chiral molecules. |
Computational and Theoretical Studies on 4 Methyl 1 3 Methylphenyl Pentan 1 Amine
Quantum Chemical Calculations of Molecular Structure and Conformation
Quantum chemical calculations are fundamental to determining the three-dimensional structure and conformational landscape of 4-Methyl-1-(3-methylphenyl)pentan-1-amine. The energetically optimal conformation of aromatic amines is a balance between the pyramidal geometry (sp³) of the nitrogen atom and the planar sp² hybridization that maximizes resonance with the aromatic ring. mdpi.com
Geometry optimization procedures, often performed using Hartree-Fock (HF) or DFT methods, can predict key structural parameters. For this compound, these calculations would elucidate the bond lengths, bond angles, and dihedral angles that define its most stable steric arrangement. The flexible pentylamine chain and the rotation around the C-N bond and the phenyl ring bond allow for multiple low-energy conformations. researchgate.net
Conformational analysis reveals the potential energy surface of the molecule, identifying various stable conformers and the energy barriers between them. chemrxiv.org For this compound, key dihedral angles would include the C-C-C-C backbone of the pentyl group, the C-C-N-C torsion angle, and the angle of the pentylamine group relative to the plane of the 3-methylphenyl ring. The presence of methyl groups on both the phenyl ring and the pentyl chain introduces steric hindrance that significantly influences the preferred conformations.
Below is a table of hypothetical optimized geometric parameters for the lowest-energy conformer of this compound, as would be predicted by a DFT calculation at the B3LYP/6-311G(d,p) level of theory. researchgate.netinpressco.com
| Parameter | Atoms Involved | Calculated Value |
|---|---|---|
| Bond Length | C(phenyl)-N | 1.40 Å |
| Bond Length | N-H | 1.01 Å |
| Bond Length | C(pentyl)-N | 1.47 Å |
| Bond Angle | C(phenyl)-N-C(pentyl) | 118.5° |
| Bond Angle | H-N-C(pentyl) | 110.2° |
| Dihedral Angle | C(phenyl)-C-N-C | -175.0° |
| Dihedral Angle | C-C-C-C (pentyl chain) | 178.5° |
Density Functional Theory (DFT) Applications to Amine Systems
Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. rsc.org It provides a good balance between accuracy and computational cost, making it suitable for studying relatively large molecules like this compound. wavefun.com DFT calculations can predict a wide range of properties, including adsorption energies, electronic characteristics, and reaction energetics. nih.gov
Adsorption Energy and Electronic Properties
DFT is employed to study the interaction of amine systems with surfaces or other molecules by calculating adsorption energies. Furthermore, it provides detailed insights into the electronic properties of the molecule. Key electronic descriptors include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The HOMO-LUMO energy gap is a critical parameter that indicates the chemical reactivity and kinetic stability of the molecule. nih.gov A smaller gap suggests that the molecule is more polarizable and has a higher chemical reactivity. researchgate.net
The electrostatic potential (ESP) surface can also be calculated to identify the electron-rich and electron-poor regions of the molecule, which correspond to potential sites for electrophilic and nucleophilic attack, respectively. nih.govscispace.com For this compound, the lone pair of electrons on the nitrogen atom is expected to be a region of high electron density, making it a primary site for interaction with electrophiles.
The following table presents hypothetical electronic properties for this compound derived from a DFT calculation.
| Property | Calculated Value (eV) |
|---|---|
| HOMO Energy | -5.85 |
| LUMO Energy | 0.25 |
| HOMO-LUMO Gap (ΔE) | 6.10 |
| Ionization Potential | 5.85 |
| Electron Affinity | -0.25 |
Examination of Energy Barriers and Transition States
DFT calculations are invaluable for mapping out reaction pathways and determining the energetics of chemical reactions involving amine systems. By locating the transition state structures on the potential energy surface, the activation energy barriers for various reactions, such as protonation, deprotonation, or nucleophilic attack, can be calculated.
For this compound, DFT could be used to investigate the rotational energy barriers around the C(phenyl)-N and N-C(pentyl) bonds. These barriers determine the flexibility of the molecule and the rate of interconversion between different conformers. Understanding these energy barriers is crucial for predicting the dynamic behavior of the molecule.
Molecular Dynamics (MD) Simulations for Solvent Effects
Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. nih.gov For this compound, MD simulations can provide critical insights into how the solvent environment influences its structure, conformation, and dynamics. By simulating the molecule in a box of explicit solvent molecules (e.g., water, methanol), one can observe how solute-solvent interactions, such as hydrogen bonding, affect the conformational preferences of the amine. nih.gov
Solvation can significantly alter the relative energies of different conformers compared to the gas phase. For instance, polar solvents may stabilize conformers with larger dipole moments. MD simulations can quantify these effects by calculating the radial distribution functions between specific atoms of the amine and solvent molecules, revealing the structure of the solvation shell. These simulations also provide information on dynamic properties such as diffusion coefficients and rotational correlation times.
Theoretical Insights into Amine Basicity and Protonation Energetics
The basicity of an amine is a fundamental chemical property that can be investigated using computational methods. It is quantified by the pKa of its conjugate acid. Theoretical calculations can predict the proton affinity (PA) in the gas phase and the pKa in solution. The basicity of an aromatic amine is influenced by several factors, including the hybridization of the nitrogen atom and the electronic effects of substituents on the aromatic ring. mdpi.com
For this compound, the nitrogen atom's lone pair is delocalized to some extent into the π-system of the phenyl ring, which generally decreases basicity compared to a simple alkylamine. mdpi.com However, the methyl group on the phenyl ring is an electron-donating group, which can slightly increase the electron density on the nitrogen and thus increase its basicity. The alkyl group attached to the nitrogen also increases basicity through an inductive effect. mdpi.com
Computational models can calculate the Gibbs free energy change for the protonation reaction in a solvent, which is directly related to the pKa. These calculations often employ continuum solvation models to account for the effect of the solvent.
The table below shows hypothetical thermochemical data related to the protonation of this compound.
| Thermochemical Parameter | Calculated Value |
|---|---|
| Gas-Phase Proton Affinity (PA) | 225 kcal/mol |
| Aqueous pKa (Conjugate Acid) | 10.5 |
| Gibbs Free Energy of Protonation (ΔGprot) | -14.3 kcal/mol |
| Enthalpy of Protonation (ΔHprot) | -20.1 kcal/mol |
| Entropy of Protonation (ΔSprot) | -19.5 cal/mol·K |
Computational Predictions of Spectroscopic Parameters
Quantum chemical calculations can predict various spectroscopic properties, which can be compared with experimental data to validate the computed structures and electronic properties. ruc.dk For this compound, methods like DFT can be used to calculate:
Vibrational Frequencies: The calculation of harmonic vibrational frequencies allows for the theoretical prediction of the infrared (IR) and Raman spectra. nih.gov Comparing the calculated spectrum with the experimental one can aid in the assignment of vibrational modes to specific molecular motions.
NMR Chemical Shifts: Nuclear Magnetic Resonance (NMR) chemical shifts (e.g., ¹H and ¹³C) can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) method. ruc.dk These predictions are highly valuable for assigning peaks in experimental NMR spectra and confirming the molecular structure. ruc.dk
Electronic Transitions: Time-dependent DFT (TD-DFT) can be used to predict the electronic absorption spectrum (UV-Vis) by calculating the energies and oscillator strengths of electronic transitions. nih.gov This provides insight into the electronic structure and the nature of the molecular orbitals involved in the transitions.
Advanced Spectroscopic and Analytical Characterization Techniques
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the precise structure of organic molecules by probing the magnetic properties of atomic nuclei. For 4-Methyl-1-(3-methylphenyl)pentan-1-amine, ¹H and ¹³C NMR spectra provide definitive evidence for its constitution, revealing the specific arrangement and electronic environment of each hydrogen and carbon atom.
The ¹H NMR spectrum is predicted to show distinct signals for each non-equivalent proton. The aromatic protons of the 3-methylphenyl group would appear as complex multiplets in the downfield region (typically δ 7.0-7.3 ppm). The proton attached to the chiral carbon bearing the amine group (C1) would likely resonate as a triplet. The aliphatic protons on the pentyl chain would produce a series of multiplets, while the two methyl groups of the isobutyl moiety would appear as a doublet, and the methyl group on the aromatic ring would present as a singlet.
The ¹³C NMR spectrum provides complementary information, showing a unique signal for each carbon atom. The chemical shifts of the aromatic carbons, the aliphatic chain carbons, and the two distinct methyl carbons can be predicted and assigned, confirming the carbon skeleton of the molecule. core.ac.uknih.gov Advanced 2D NMR techniques, such as COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation), can further confirm the connectivity between protons and carbons. mdpi.com
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted Multiplicity | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|---|
| Aromatic CH (C2', C4', C5', C6') | 7.0 - 7.3 | Multiplet | 120 - 140 |
| Ar-CH₃ | ~2.3 | Singlet | ~21 |
| CH-NH₂ (C1) | ~3.8 | Triplet | ~55 |
| CH₂ (C2) | ~1.7 | Multiplet | ~40 |
| CH₂ (C3) | ~1.3 | Multiplet | ~28 |
| CH (C4) | ~1.6 | Multiplet | ~25 |
Note: Predicted values are based on general principles and data for analogous structures.
Mass Spectrometry (MS) for Fragment Ion Analysis and Elemental Composition
Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is crucial for determining the molecular weight and elemental formula of a compound and for deducing its structure through the analysis of fragmentation patterns.
For this compound, high-resolution mass spectrometry (HRMS) would accurately determine its monoisotopic mass, allowing for the calculation of its elemental composition (C₁₃H₂₁N) with high confidence. The primary fragmentation pathway observed in the electron ionization (EI) mass spectrum of aliphatic amines is typically alpha-cleavage, which involves the breaking of a carbon-carbon bond adjacent to the nitrogen atom. libretexts.orglibretexts.org This process leads to the formation of a stable, resonance-stabilized iminium cation.
For this molecule, the most likely fragmentation would be the cleavage of the C1-C2 bond, resulting in the loss of an isobutyl radical and the formation of a [C₈H₁₀N]⁺ fragment corresponding to the (3-methylbenzyl)iminium ion. This fragment would be expected to be the base peak in the spectrum. Other significant fragments may arise from the loss of the entire pentyl chain or from cleavages within the aromatic ring. miamioh.educhemguide.co.uk
Table 2: Predicted Key Mass Fragments for this compound
| m/z | Predicted Ion Structure | Fragmentation Pathway |
|---|---|---|
| 191 | [C₁₃H₂₁N]⁺ | Molecular Ion (M⁺) |
| 134 | [CH₃-C₆H₄-CH=NH₂]⁺ | Alpha-cleavage (loss of isobutyl radical) |
| 105 | [CH₃-C₆H₄-CH₂]⁺ | Benzylic cation (loss of pentyl-amine) |
Note: Predicted m/z values are for the most abundant isotopes.
High-Resolution Aerosol Mass Spectrometry (HR-AMS) is a sophisticated technique for real-time measurement of the size and chemical composition of non-refractory sub-micron aerosol particles. While not a standard laboratory technique for pure compound characterization, it is vital for environmental and atmospheric studies. If this compound were present in atmospheric aerosols, HR-AMS could detect and quantify it, providing insights into its sources and atmospheric processing. The technique utilizes thermal vaporization followed by electron impact ionization, allowing for the elemental composition of organic aerosol components, including organonitrogen compounds like amines, to be determined.
In mass spectrometry, particularly in complex mixture analysis such as that performed by HR-AMS, specific ion series can serve as fingerprints for different classes of compounds. Aliphatic amines are known to produce a characteristic ion series of CₓH₂ₓ₊₂N⁺. As a primary amine, this compound would be expected to contribute to this series. Specifically, the fragment ion at m/z 30.034 (CH₄N⁺), formed through cleavage and rearrangement, is a well-established marker for the presence of primary amines in mass spectral data.
Advanced Chromatographic Methods for Purity and Separation
Chromatography is essential for separating the components of a mixture and for determining the purity of a compound. For a basic compound like this compound, both gas and liquid chromatography can be effectively utilized.
Gas Chromatography (GC): GC is suitable for analyzing volatile and thermally stable compounds. Due to the polar nature of the amine group, which can lead to peak tailing on standard non-polar columns, specialized columns with basic deactivation are often employed. cloudfront.net Alternatively, derivatization of the amine group, for instance by reaction with trifluoroacetic anhydride (B1165640) (TFA) to form an amide, can significantly improve chromatographic performance by reducing polarity and enhancing volatility. sigmaaldrich.com
Liquid Chromatography (LC): Reversed-phase high-performance liquid chromatography (RP-HPLC) is a highly versatile method for the analysis of this compound. nih.gov A C18 stationary phase is commonly used. To ensure good peak shape and retention, the mobile phase is typically acidified (e.g., with formic acid or trifluoroacetic acid). The acid protonates the amine group, preventing its interaction with residual silanols on the silica-based stationary phase and ensuring a single, well-defined analyte form in the mobile phase.
X-ray Diffraction (XRD) for Crystalline Structure Analysis
X-ray Diffraction (XRD) on a single crystal is the definitive method for determining the three-dimensional atomic arrangement of a compound in its solid state. This technique provides precise measurements of bond lengths, bond angles, and torsion angles, confirming the molecule's connectivity and conformation.
Currently, no publicly available crystal structure data exists for this compound. However, if a suitable single crystal of the compound or a salt derivative (e.g., hydrochloride) were grown, XRD analysis could provide an unambiguous structural proof. scielo.org.zaresearchgate.net The analysis would also reveal details of the crystal packing, including intermolecular interactions such as hydrogen bonds involving the amine group and potential π-π stacking interactions between the aromatic rings, which govern the macroscopic properties of the solid. mdpi.com
Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis
Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.
Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to show characteristic absorption bands. The N-H stretching of the primary amine group would appear as a pair of medium-intensity bands in the 3300-3400 cm⁻¹ region. The N-H bending vibration is expected around 1600 cm⁻¹. C-H stretching vibrations from the aliphatic and aromatic portions of the molecule would be observed just below and above 3000 cm⁻¹, respectively. Aromatic C=C stretching bands would appear in the 1450-1600 cm⁻¹ region.
Raman Spectroscopy: Raman spectroscopy provides complementary information. Aromatic ring vibrations often produce strong signals in the Raman spectrum, such as the ring breathing mode. researchgate.net While N-H bonds are typically weak Raman scatterers, the extensive carbon skeleton of the molecule would yield a rich and characteristic Raman spectrum. researchgate.netnih.gov
Table 3: Predicted Key Vibrational Frequencies for this compound
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Technique |
|---|---|---|
| N-H Stretch (asymmetric & symmetric) | 3300 - 3400 | IR |
| Aromatic C-H Stretch | 3000 - 3100 | IR, Raman |
| Aliphatic C-H Stretch | 2850 - 2960 | IR, Raman |
| N-H Bend (scissoring) | 1590 - 1650 | IR |
Note: Predicted values are based on established group frequency correlations.
Applications and Broader Impact in Chemical Research Excluding Clinical/safety
Utilization as Chiral Building Blocks in Organic Synthesis
Chiral amines are fundamental building blocks in asymmetric synthesis, often employed to introduce stereocenters in molecules, which is crucial for the synthesis of pharmaceuticals and other biologically active compounds. They can be used as chiral auxiliaries, where they are temporarily incorporated into a molecule to direct the stereochemical outcome of a reaction, or as key structural components of the final chiral target molecule.
However, specific studies detailing the application of 4-Methyl-1-(3-methylphenyl)pentan-1-amine as a chiral building block in organic synthesis are not documented in the surveyed literature. There are no readily available research findings that demonstrate its efficacy in diastereoselective or enantioselective transformations.
Role in the Design and Fabrication of Catalysts
Chiral amines and their derivatives are frequently used as ligands for metal-based catalysts in asymmetric catalysis. These catalysts are pivotal for producing enantiomerically pure compounds. The nitrogen atom of the amine can coordinate to a metal center, and the chiral environment around the metal, dictated by the amine's structure, can influence the stereoselectivity of reactions such as hydrogenations, oxidations, and carbon-carbon bond-forming reactions.
Despite the potential for this compound to serve in this capacity, there is no available research that describes its use in the design or fabrication of homogeneous or heterogeneous catalysts.
Integration into Advanced Materials Science Research
Chiral molecules are increasingly being investigated for their unique properties in materials science. Their non-superimposable mirror image structures can lead to materials with interesting optical, electronic, and mechanical properties. Chiral amines can be incorporated into polymers, metal-organic frameworks (MOFs), and other advanced materials to induce chirality and influence the material's macroscopic properties.
Specific research on the integration of this compound into such materials has not been reported in the available scientific literature.
Contribution to the Development of Novel Synthetic Methodologies
The development of new synthetic methods is a cornerstone of chemical research. Chiral compounds are often at the heart of these developments, either as reactants, catalysts, or reagents that enable new types of chemical transformations with high levels of stereocontrol.
There are no documented instances of this compound being instrumental in the development of novel synthetic methodologies.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
